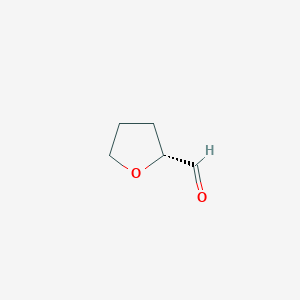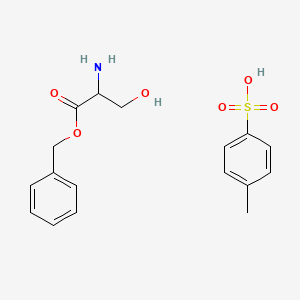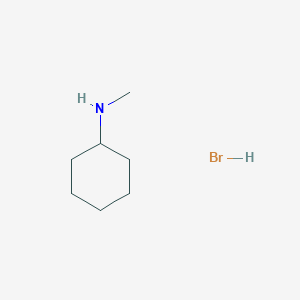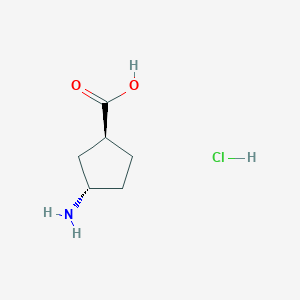
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride
説明
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride, also known as ACPC, is a cyclic amino acid that has gained attention in the field of neuroscience due to its potential therapeutic applications. This compound has been shown to have a unique mechanism of action that could make it useful in the treatment of various neurological disorders. In
科学的研究の応用
Analogues of GABA
(1S,3S)-3-Aminocyclopentanecarboxylic acid hydrochloride has been synthesized as an analogue of the inhibitory neurotransmitter GABA (R. Allan, G. Johnston, & B. Twitchin, 1979). This research indicates its potential relevance in studying neurotransmitter systems.
Effects on Cellular Respiration and Amino Acid Metabolism
Studies on 1-aminocyclopentanecarboxylic acid (ACPC), a related compound, have shown no significant impact on cellular respiration in rat tissues. It also did not exhibit reactivity towards decarboxylases, transaminases, or amino acid oxidases (L. Berlinguet, N. Bégin, L. Babineau, & R. Laferte, 1962).
Potential Antitumor Applications
The synthesis of 1-amino-2-hydroxycyclopentanecarboxylic acid, which shares structural features with this compound, suggests potential antitumor applications. This compound is a structural analog of natural amino acids and has been explored for its role in cancer treatment (J. Huddle & C. G. Skinner, 1971).
Tumor-Localization for Cancer Detection
Carboxyl-labeled 11C-1-aminocyclopentanecarboxylic acid, a derivative of this compound, has been identified as a potential agent for localizing tumors in cancer detection using nuclear medicine scanning techniques (R. Hayes, L. Washburn, B. Wieland, T. T. Sun, R. Turtle, & T. Butler, 1976).
Metabotropic Excitatory Amino Acid Receptors
This compound and its isomers have been characterized for their effects on metabotropic excitatory amino acid receptors. The studies indicate varying degrees of potency, efficacy, and selectivity at these receptors, contributing to our understanding of excitatory neurotransmission (D. Schoepp, B. Johnson, R. A. True, & J. Monn, 1991).
Biochemical and Pharmacological Studies
Further biochemical and pharmacological studies of this compound and its related compounds have explored their effects on protein biosynthesis, amino acid metabolism, and potential use in antitumor activities. These studies provide insights into the potential therapeutic applications of this compound in treating various diseases (M. Jarman, J. Kuszmann, & J. A. Stock, 1969).
Transport Mechanisms in Biological Systems
The transport of 1-aminocyclopentanecarboxylic acid in feline cerebrospinal fluid has been studied, indicating that it is cleared by a saturable mechanism inhibited by naturally occurring neutral amino acids. This suggests the role of carrier transport in regulating its concentration in biological systems (R. P. Cutler & A. Lorenzo, 1968).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1S,3S)-3-aminocyclopentane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c7-5-2-1-4(3-5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRMNPPUVLZEIJ-FHAQVOQBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H]1C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B3180574.png)
![(1R,3R,4R,7S)-3-(6-Benzamido-9H-purin-9-yl)-1-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B3180582.png)
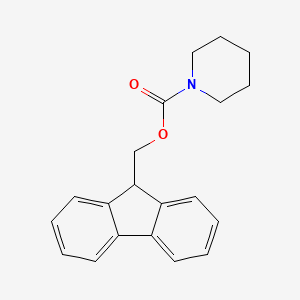
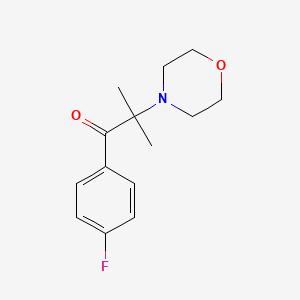
![7-Chloropyrazolo[1,5-A]pyridine-3-carbonitrile](/img/structure/B3180609.png)
![1-(4-aminobutyl)-2-ethoxymethyl-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B3180613.png)
![Tert-butyl (2-tosyl-2-azaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B3180615.png)
![Ethyl 4-bromo-6-fluoropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3180620.png)
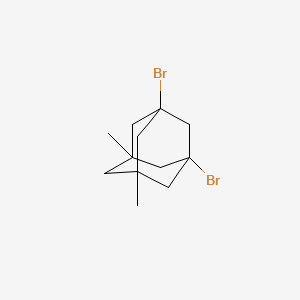
![(4-Bromo-2-nitrophenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B3180633.png)
